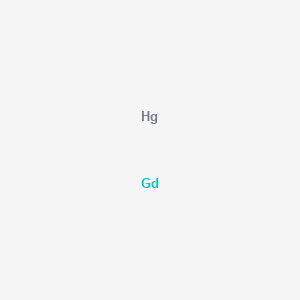
2-Chlorothiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothiepane is an organosulfur compound with the molecular formula C5H9ClS It is a member of the thiepane family, which are seven-membered heterocyclic compounds containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiepane typically involves the chlorination of thiepane. One common method is the reaction of thiepane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C5H9S+SOCl2→C5H8ClS+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of thionyl chloride to thiepane, followed by purification steps such as distillation to remove by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorothiepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiepane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include hydroxyl-thiepane, amino-thiepane, and thiol-thiepane.
Oxidation: Products include thiepane sulfoxide and thiepane sulfone.
Reduction: The major product is thiepane.
Applications De Recherche Scientifique
2-Chlorothiepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chlorothiepane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The sulfur atom can undergo oxidation or reduction, altering the compound’s reactivity and properties. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorothiophene: A five-membered ring compound with similar reactivity but different ring size and electronic properties.
2-Bromothiepane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Thiepane: The parent compound without the chlorine substituent, showing different chemical behavior.
Uniqueness
2-Chlorothiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-membered and six-membered counterparts. The presence of the chlorine atom also enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
22342-10-5 |
|---|---|
Formule moléculaire |
C6H11ClS |
Poids moléculaire |
150.67 g/mol |
Nom IUPAC |
2-chlorothiepane |
InChI |
InChI=1S/C6H11ClS/c7-6-4-2-1-3-5-8-6/h6H,1-5H2 |
Clé InChI |
NMAAIRVVYHWYJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(SCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















